molecular formula C15H21NO2S B6247172 (1E)-N-cycloheptyl-2-phenylethene-1-sulfonamide CAS No. 732271-67-9

(1E)-N-cycloheptyl-2-phenylethene-1-sulfonamide

Cat. No.: B6247172
CAS No.: 732271-67-9
M. Wt: 279.4
InChI Key:
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Description

(1E)-N-cycloheptyl-2-phenylethene-1-sulfonamide is an organic compound characterized by the presence of a cycloheptyl group, a phenylethene moiety, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-cycloheptyl-2-phenylethene-1-sulfonamide typically involves the reaction of cycloheptylamine with 2-phenylethene-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-cycloheptyl-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenylethene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenylethene derivatives.

Scientific Research Applications

(1E)-N-cycloheptyl-2-phenylethene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-cycloheptyl-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The phenylethene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-2-phenylethene-1-sulfonamide: Lacks the (1E) configuration, resulting in different stereochemistry.

    N-cycloheptyl-2-phenylethene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

    N-cycloheptyl-2-phenylethene-1-sulfone: Contains a sulfone group instead of a sulfonamide group.

Uniqueness

(1E)-N-cycloheptyl-2-phenylethene-1-sulfonamide is unique due to its specific (1E) configuration, which can influence its chemical reactivity and biological activity. The presence of the sulfonamide group also imparts distinct properties, such as the ability to form hydrogen bonds and interact with biological targets.

Properties

CAS No.

732271-67-9

Molecular Formula

C15H21NO2S

Molecular Weight

279.4

Purity

95

Origin of Product

United States

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